molecular formula C17H20Br2N2O4 B11519200 ethyl 2-[(acetylamino)methyl]-6-bromo-1-(2-bromoethyl)-5-methoxy-1H-indole-3-carboxylate

ethyl 2-[(acetylamino)methyl]-6-bromo-1-(2-bromoethyl)-5-methoxy-1H-indole-3-carboxylate

Cat. No.: B11519200
M. Wt: 476.2 g/mol
InChI Key: KIVMXZWOAAREBZ-UHFFFAOYSA-N
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Description

ETHYL 6-BROMO-1-(2-BROMOETHYL)-2-(ACETAMIDOMETHYL)-5-METHOXY-1H-INDOLE-3-CARBOXYLATE is a complex organic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals

Preparation Methods

The synthesis of ETHYL 6-BROMO-1-(2-BROMOETHYL)-2-(ACETAMIDOMETHYL)-5-METHOXY-1H-INDOLE-3-CARBOXYLATE involves multiple steps, typically starting with the bromination of an indole precursor The reaction conditions often include the use of bromine or N-bromo succinimide (NBS) in the presence of a solvent like dimethyl sulfoxide (DMSO) or acetoneIndustrial production methods may employ flow reactors to optimize the reaction conditions and improve yield .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of bromine atoms.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atoms are replaced by other nucleophiles like amines or thiols.

    Common Reagents and Conditions: Typical reagents include bromine, NBS, acetic anhydride, and various catalysts.

Scientific Research Applications

ETHYL 6-BROMO-1-(2-BROMOETHYL)-2-(ACETAMIDOMETHYL)-5-METHOXY-1H-INDOLE-3-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism by which ETHYL 6-BROMO-1-(2-BROMOETHYL)-2-(ACETAMIDOMETHYL)-5-METHOXY-1H-INDOLE-3-CARBOXYLATE exerts its effects involves interactions with various molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect biological activity. The acetyl group can also participate in acetylation reactions, influencing gene expression and protein function. The compound’s indole core allows it to interact with specific receptors and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other brominated indoles and acetylated derivatives. For example:

    ETHYL 6-BROMO-1-(2-BROMOETHYL)-2-(METHYL)-5-METHOXY-1H-INDOLE-3-CARBOXYLATE: Lacks the acetyl group, resulting in different chemical reactivity and biological activity.

    ETHYL 6-BROMO-1-(2-BROMOETHYL)-2-(ACETAMIDOMETHYL)-5-HYDROXY-1H-INDOLE-3-CARBOXYLATE: Contains a hydroxyl group instead of a methoxy group, affecting its solubility and interaction with biological targets.

    ETHYL 6-CHLORO-1-(2-CHLOROETHYL)-2-(ACETAMIDOMETHYL)-5-METHOXY-1H-INDOLE-3-CARBOXYLATE:

ETHYL 6-BROMO-1-(2-BROMOETHYL)-2-(ACETAMIDOMETHYL)-5-METHOXY-1H-INDOLE-3-CARBOXYLATE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C17H20Br2N2O4

Molecular Weight

476.2 g/mol

IUPAC Name

ethyl 2-(acetamidomethyl)-6-bromo-1-(2-bromoethyl)-5-methoxyindole-3-carboxylate

InChI

InChI=1S/C17H20Br2N2O4/c1-4-25-17(23)16-11-7-15(24-3)12(19)8-13(11)21(6-5-18)14(16)9-20-10(2)22/h7-8H,4-6,9H2,1-3H3,(H,20,22)

InChI Key

KIVMXZWOAAREBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)CCBr)CNC(=O)C

Origin of Product

United States

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